![molecular formula C19H19BrN2O2S2 B3291648 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873010-34-5](/img/structure/B3291648.png)
4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide
Overview
Description
4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide, also known as BMT-052, is a compound that has gained interest in scientific research due to its potential therapeutic properties.
Mechanism of Action
Target of Action
It’s known that sulfonamides typically target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .
Mode of Action
The compound likely interacts with its targets through a process of free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of a bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. Additionally, 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide has been shown to have a broad range of therapeutic properties, making it a versatile compound for scientific research. However, one limitation of using 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer compounds to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide and its effects on various signaling pathways. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide as a potential therapeutic agent for cancer and other diseases.
In conclusion, 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a compound that has shown promise in scientific research for its potential therapeutic properties. While more research is needed to fully understand its mechanism of action and therapeutic potential, 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide remains a promising compound for future study.
Scientific Research Applications
4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its anti-tumor activity, as studies have shown that 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-bromo-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide has been investigated for its anti-inflammatory and anti-oxidant properties, as well as its ability to modulate the immune system.
properties
IUPAC Name |
4-bromo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQISVCAGCOYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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